2,4-Difluoro-6-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Difluoro-6-(trifluoromethyl)aniline is a fluorinated aromatic amine with the molecular formula C7H4F5N. This compound is characterized by the presence of two fluorine atoms at the 2 and 4 positions and a trifluoromethyl group at the 6 position on the benzene ring. It is widely used as a building block in organic synthesis and has applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-6-(trifluoromethyl)aniline typically involves the introduction of fluorine atoms and a trifluoromethyl group onto an aniline derivative. One common method is the halogenation of aniline followed by nucleophilic substitution reactions. For example, starting with 2,4-difluoroaniline, the trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide under specific conditions .
Industrial Production Methods
Industrial production of this compound often involves multi-step synthesis processes that ensure high yield and purityThe process typically involves halogenation, nucleophilic substitution, and purification steps .
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-6-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group back to an amine.
Substitution: The fluorine atoms and trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
2,4-Difluoro-6-(trifluoromethyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of fluorinated analogs of biologically active molecules, which can enhance their stability and bioavailability.
Medicine: It is involved in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 2,4-Difluoro-6-(trifluoromethyl)aniline depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms and a trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its target, as well as improve its metabolic stability .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-6-(trifluoromethyl)aniline
- 2,6-Dibromo-4-(trifluoromethyl)aniline
- 2,4,6-Trifluoroaniline
Uniqueness
2,4-Difluoro-6-(trifluoromethyl)aniline is unique due to the specific arrangement of fluorine atoms and the trifluoromethyl group on the benzene ring. This configuration imparts distinct chemical and physical properties, such as increased electron-withdrawing effects and enhanced stability, making it valuable in various applications .
Properties
CAS No. |
1240562-12-2 |
---|---|
Molecular Formula |
C7H4F5N |
Molecular Weight |
197.10 g/mol |
IUPAC Name |
2,4-difluoro-6-(trifluoromethyl)aniline |
InChI |
InChI=1S/C7H4F5N/c8-3-1-4(7(10,11)12)6(13)5(9)2-3/h1-2H,13H2 |
InChI Key |
PUFNGLYJOKWCQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)N)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.